molecular formula C21H22N2O2S B4806351 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate

Cat. No.: B4806351
M. Wt: 366.5 g/mol
InChI Key: XHIQJRISRHRCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is a heterocyclic organic compound featuring a quinazoline core substituted with three methyl groups (at positions 4, 6, and 7) and a sulfanyl-ethyl 3-methylbenzoate moiety. The 3-methylbenzoate ester contributes to the compound’s lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-13-6-5-7-17(10-13)20(24)25-8-9-26-21-22-16(4)18-11-14(2)15(3)12-19(18)23-21/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIQJRISRHRCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCSC2=NC(=C3C=C(C(=CC3=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features :

  • Quinazoline core : A nitrogen-containing bicyclic structure associated with diverse bioactivity.
  • 3-Methylbenzoate ester : Provides ester functionality prone to hydrolysis, which may release active metabolites in vivo.

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazoline Derivatives

The following table compares 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate with structurally related quinazoline-based compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Biological Activity Key Differences vs. Target Compound
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate 3-Chlorophenyl carbamate ~315.81 Under investigation Carbamate vs. benzoate; Cl vs. CH₃ on phenyl
3-(2-Furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine Trifluoromethylbenzyl, furylmethyl ~495.47 Antitumor (predicted) Trifluoromethyl and furyl groups; imine vs. ester
6-Methoxy-2-[5-(trifluoromethyl)benzyl]thioquinazolinone Trifluoromethylbenzyl, thioether ~392.38 Anticancer (in vitro) Thioether linker; absence of benzoate ester
Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate Diethylcarbamoyl, ethyl benzoate ~373.47 Enzyme inhibition (hypothetical) Carbamoyl vs. methylbenzoate; simpler core

Key Observations :

Ester vs. Carbamate Groups: The substitution of 3-methylbenzoate (ester) in the target compound with a 3-chlorophenyl carbamate in alters hydrolysis rates and bioavailability.

Substituent Effects : The 3-methyl group on the benzoate ring enhances lipophilicity compared to chlorophenyl or trifluoromethyl groups, which may improve blood-brain barrier penetration .

Linker Flexibility : The sulfanyl-ethyl linker in the target compound provides greater conformational flexibility compared to rigid benzyl or thiazolidine linkers in analogues .

Functional Group Reactivity and Pharmacological Implications

  • Sulfanyl Group : The thioether linkage in the target compound participates in redox reactions and covalent binding to cysteine residues in enzymes, a mechanism shared with antitumor agents like cisplatin derivatives .
  • Benzoate Ester : Hydrolysis of the ester group may yield 3-methylbenzoic acid, a metabolite with anti-inflammatory properties, suggesting dual therapeutic roles .

Biological Activity

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate is a compound that integrates a quinazoline moiety with a sulfanyl group and a benzoate structure. This unique combination suggests potential biological activities that merit investigation. The compound's molecular formula is C15H18N2OS, and its molecular weight is approximately 278.38 g/mol. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The structural features of this compound can be summarized as follows:

ComponentDescription
Quinazoline MoietyProvides potential for various biological interactions
Sulfanyl GroupEnhances reactivity and potential for biological activity
Benzoate StructureContributes to lipophilicity and membrane permeability

Antimicrobial Properties

Preliminary studies indicate that compounds containing quinazoline structures exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

Anticancer Activity

Research has demonstrated that quinazoline derivatives can interfere with cancer cell proliferation. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A study on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.

Enzyme Inhibition

Quinazolines are known to act as inhibitors for several enzymes involved in critical metabolic pathways. For example, they have been shown to inhibit kinases that play roles in cancer progression. The sulfanyl group may enhance binding affinity to these enzymes, increasing the compound's efficacy.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various quinazoline derivatives, including those similar to this compound. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
  • Anticancer Potential
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with similar structures induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Enzyme Inhibition Studies
    • A series of enzyme assays demonstrated that related quinazoline compounds could inhibit specific kinases involved in cancer signaling pathways by more than 70% at micromolar concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.